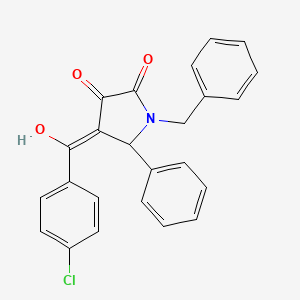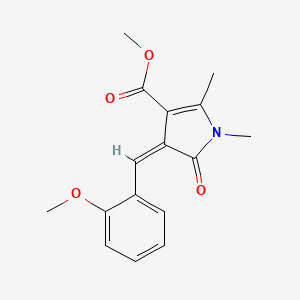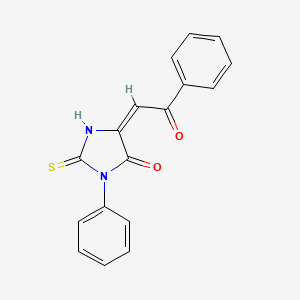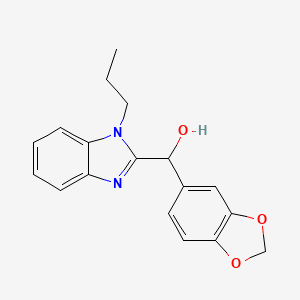![molecular formula C14H14N2O3S B5291861 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5291861.png)
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide, also known as MTAA, is a synthetic compound that has been widely used in scientific research. MTAA belongs to the class of carboximidamide compounds that have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase. This leads to a decrease in the production of pro-inflammatory mediators and a reduction in inflammation.
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, which leads to the activation of caspases and ultimately cell death.
Biochemical and Physiological Effects:
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been shown to have antioxidant activity. It has also been shown to modulate the activity of various enzymes involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is its versatility. It can be easily synthesized and has a wide range of potential applications in scientific research. However, one limitation of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is its relatively low solubility in water. This can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory disorders and cancer. Another area of research could be the development of more water-soluble derivatives of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide to overcome its limitations in certain experiments. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide and its effects on various biological pathways.
Méthodes De Synthèse
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzenecarboximidamide with 2-thienylacetic anhydride. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This makes it a promising candidate for the treatment of various inflammatory disorders.
Another area of research has been the potential use of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide as an anti-cancer agent. Studies have shown that 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide can induce apoptosis in cancer cells by activating the mitochondrial pathway. 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has also been shown to inhibit the growth of various cancer cell lines in vitro.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-11-6-4-10(5-7-11)14(15)16-19-13(17)9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGXJPMITRUKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5291788.png)
![2-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5291796.png)

![4-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B5291807.png)

![(3R*,3aR*,7aR*)-3-phenyl-1-[(4-propylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291812.png)


![7-(isoquinolin-5-ylcarbonyl)-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5291826.png)
![2-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5291832.png)
![1-(2-{4-[(2-methoxyethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5291840.png)
![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)